molecular formula C19H21NO4 B192404 Sinoacutine CAS No. 4090-18-0

Sinoacutine

Cat. No. B192404
CAS RN: 4090-18-0
M. Wt: 327.4 g/mol
InChI Key: GVTRUVGBZQJVTF-ORAYPTAESA-N
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Description

Sinoacutine is an alkaloid found in S. acutum, a plant widely used in traditional medicine . It has cytoprotective and vasorelaxant activities . It inhibits hydrogen peroxide-induced decreases in viability in PC12 cells when used at concentrations of 1 and 10 μM . Sinoacutine induces relaxation of precontracted isolated rat aortic rings .


Molecular Structure Analysis

The molecular formula of Sinoacutine is C19H21NO4 . Its formal name is (9α,13α)-5,6,8,14-tetradehydro-4-hydroxy-3,6-dimethoxy-17-methyl-morphinan-7-one .


Chemical Reactions Analysis

Sinoacutine has been found to inhibit inflammatory responses . It reduces levels of nitric oxide (NO), tumour necrosis factor-α (TNF-α), interleukin (IL)-1β and prostaglandin E2 (PGE2) but increases levels of IL-6 . It also inhibits gene expression of nitric oxide synthase (iNOS) and significantly inhibits protein levels of both iNOS and COX-2 .


Physical And Chemical Properties Analysis

Sinoacutine has a molecular weight of 327.37 . It is a solid substance and its solubility varies in different solvents .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

  • Pharmacokinetics in Rats : A study by Zhu et al. (2022) focused on the pharmacokinetics, tissue distribution, plasma protein binding rate, and excretion of Sinoacutine in rats. They found significant gender differences in blood drug concentration, tissue distribution, and excretion, laying a foundation for understanding Sinoacutine's pharmacokinetic rules (Zhu et al., 2022).

Chemical Analysis and Quality Control

  • HPLC Fingerprint Analysis : Zhang Xiao-lei's study developed a method for quantitative analysis and HPLC fingerprinting of Sinoacutine in Stephania yunnanensis, offering a scientific method for evaluating the quality of this herb and its preparations (Zhang Xiao-lei).
  • Chemical Marker Identification : Huang et al. (2020) established a method for determining multiple alkaloids, including Sinoacutine, in Sinomenium acutum stem, proposing new chemical markers for quality and safety control (Huang et al., 2020).

Phytochemical Group Identification

  • Identification in Platycapnos saxicola : Suau et al. (2004) used the amounts of Sinoacutine, glaucine, and protopine to identify phytochemical groups in Platycapnos saxicola populations (Suau et al., 2004).

Cell Protective Effects

  • Cell Protective Effects : Bao et al. (2005) isolated Sinoacutine from Sinomenium acutum and demonstrated its protective effects against hydrogen peroxide-induced cell injury (Bao et al., 2005).

Safety And Hazards

Sinoacutine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026889
Record name Sinoacutine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salutaridine, (-)-

CAS RN

4090-18-0
Record name Salutaridine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinoacutine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4090-18-0
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Record name SALUTARIDINE, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
642
Citations
Y Zhao, L Cui, XX Yang, X Sun… - BMC …, 2021 - bmccomplementmedtherapies …
Stephania yunnanensis HS Lo is widely used as an antipyretic, analgesic and anti-inflammatory herbal medicine in SouthWest China. In this study, we investigated the anti-…
JENH CHU, SYI LO, YUNLEE CHOU - Acta Chimica Sinica, 1964 - sioc-journal.cn
… The other alkaloid seems to be a new one, having the empirical formula C 19 H 21 O 4 N, mp 198,[α] D 32-81.6 (chloroform), and was named sinoacutine. It is a tertiary base, containing …
Number of citations: 16 sioc-journal.cn
T XIE, X CHENG - Chinese Journal of Clinical …, 2017 - manu41.magtech.com.cn
… range of sinoacutine (… of sinoacutine and magnoflorine at three levels of QC samples were less than 15%. Pharmacokinetic study in rats showed that the main parameters for sinoacutine …
Number of citations: 2 manu41.magtech.com.cn
N Chen, R Xie, J Chen, Y Zhong, X Zhang, Q Gui… - Fitoterapia, 2023 - Elsevier
… is salutaridine (the isomer of sinoacutine), which is generated by … sinoacutine and salutaridine are different. In this paper, the … sinoacutine and salutaridine, we infer that sinoacutine, the …
Number of citations: 3 www.sciencedirect.com
T Kametani, M Ihara, K Fukumoto… - Journal of the Chemical …, 1969 - pubs.rsc.org
The diazotisation of (±)-1-(2-amino-3-benzyloxy-4-methoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline (VIII) followed by the thermal decomposition of the resulting …
Number of citations: 57 pubs.rsc.org
YF Huang, F He, CJ Wang, Y Xie, YY Zhang, Z Sang… - Scientific reports, 2020 - nature.com
Sinomenium acutum stem is a popular traditional Chinese medicine used to treat bone and joint diseases. Sinomenine is considered the only chemical marker for the quality control of S…
Number of citations: 12 www.nature.com
HN Lyu, KW Zeng, NK Cao, MB Zhao, Y Jiang, PF Tu - Phytochemistry, 2018 - Elsevier
… et al., 2012), (−)-sinomenine (40) (Cheng et al., 2012), (−)-sinoacutine (41) (Tin-Wa et al., 1976), (−)-8-demethoxycephatonine (42), (−)… Sinoacutine from Glaucium contortuplicatum boiss …
Number of citations: 24 www.sciencedirect.com
G Volpin - 2017 - edoc.ub.uni-muenchen.de
… It involves an oxidative deamination of sinoacutine to cleave the piperidine bridge to give ketone 42.[58] Reduction and elimination of the resulting alcohol would give 43 featuring the …
Number of citations: 2 edoc.ub.uni-muenchen.de
CK Chen, SC Chen, CH Chen… - Natural Product …, 2007 - journals.sagepub.com
This study was aimed at investigating the alkaloids present in the leaves of Dehaasia hainanensis. Thirteen isoquinolines were isolated and characterized. Of these, four aporphines [(+)…
Number of citations: 4 journals.sagepub.com
L Zhu, J Mei, C Peng, Y Zhao, Y Liu, L Cui, K Zhang… - Xenobiotica, 2022 - Taylor & Francis
Sinoacutine is a natural isoquinoline alkaloid isolated from traditional Chinese medicine Stephanina yunnanensis HS Lo. Our aim was to study the pharmacokinetic characteristics of …
Number of citations: 2 www.tandfonline.com

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